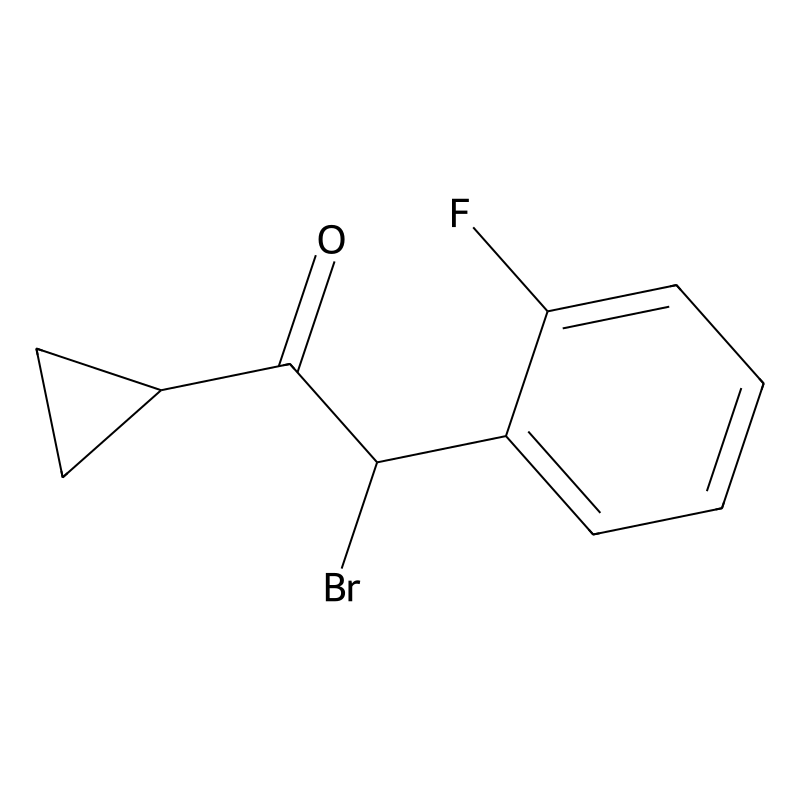

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry - Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides

Summary of the Application: This compound is used in the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation . This process is part of a mechanism-guided discovery of a synthetic methodology .

Methods of Application or Experimental Procedures: A wide range of 2-bromo-2,2-difluoroacetamides, either aliphatic or aromatic secondary or tertiary amides, were also reactive under the developed conditions .

Results or Outcomes: The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls were successfully introduced . The reactions were scaled up to gram quantities .

Organic Chemistry - Preparation of Fluorinated Building Blocks

Summary of the Application: “2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone” is used in the preparation of fluorinated building blocks . These building blocks are essential components in the synthesis of various organic compounds .

Results or Outcomes: The outcomes of these reactions would be the formation of new fluorinated compounds, which can be used in further reactions or in the development of pharmaceuticals, agrochemicals, and other chemical products .

Organic Chemistry - Synthesis of Cyclopropyl-2-(2-fluorophenyl) Ethanone

Summary of the Application: This compound is used in the synthesis of cyclopropyl-2-(2-fluorophenyl) ethanone . This is a key intermediate in the synthesis of various organic compounds .

Results or Outcomes: The outcome of this reaction is the formation of cyclopropyl-2-(2-fluorophenyl) ethanone . This compound can be used in further reactions to synthesize a variety of organic compounds .

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorophenyl group, and a cyclopropyl group. Its molecular formula is CHBrF O, and it has a molecular weight of 257.10 g/mol. This compound appears as a colorless to brown clear liquid and is sensitive to air and heat, requiring storage under inert gas conditions at refrigerated temperatures .

Due to the lack of specific data, it is advisable to handle 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone with caution, assuming the following potential hazards:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution, allowing for further functionalization.

- Cyclopropane Ring Opening: Under specific conditions, the cyclopropyl group may open to yield other functional groups, expanding the compound's utility in synthetic pathways .

While specific biological activities of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogens (bromine and fluorine) typically enhances biological activity by influencing lipophilicity and receptor interactions. Preliminary studies suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents .

The synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone can be achieved through several methods:

- Cyclopropanation followed by Halogenation: This method involves creating the cyclopropane ring first and then introducing the bromine and fluorine atoms through halogenation reactions.

- Direct Bromination and Fluorination: Starting from an appropriate precursor, bromination and fluorination can be performed sequentially to obtain the desired compound.

- Functional Group Transformations: Utilizing existing functional groups on a precursor compound can lead to the formation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone through targeted transformations .

The applications of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone span various fields:

- Pharmaceutical Development: It serves as an intermediate in synthesizing potential drug candidates due to its unique structural features.

- Chemical Research: Used in studies exploring reaction mechanisms and the development of new synthetic methodologies.

- Material Science: Potential applications in developing advanced materials due to its unique chemical properties .

Interaction studies involving 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone focus on its behavior in biological systems:

- Receptor Binding Studies: Investigating how the compound interacts with various biological receptors could reveal its potential therapeutic applications.

- Metabolic Stability Assessments: Understanding how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and safety profile .

Several compounds share structural similarities with 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Contains a bromine atom and an acetophenone moiety | Commonly used as an intermediate in synthesis |

| 3-Fluoro-4-bromobenzaldehyde | Features both bromine and fluorine atoms | Primarily studied for its reactivity in organic synthesis |

| 1-(4-Fluorophenyl)-3-bromopropan-1-one | Contains a fluorophenyl group | Exhibits different reactivity patterns due to propanone structure |

These compounds highlight the unique combination of bromine and fluorine substituents along with the cyclopropane ring present in 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which may contribute to distinct chemical properties and biological activities not found in others .

Halogenation Methods for Bromination

The synthesis of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone typically involves the α-bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Several distinct bromination methods have been established, each offering unique advantages in terms of selectivity, yield, and practical considerations.

N-Bromosuccinimide (NBS) Methodology

N-Bromosuccinimide represents one of the most widely employed reagents for the selective α-bromination of the ketone precursor. The reaction mechanism involves radical-mediated hydrogen abstraction followed by bromination at the α-position of the carbonyl group. This approach is particularly advantageous due to the controlled release of bromine, which minimizes side reactions and improves selectivity.

A typical NBS-mediated synthesis protocol involves:

A mixture of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (40 grams), chloroform (400 ml), N-bromosuccinimide (50 grams), azobisisobutyronitrile (2.4 grams) and p-toluenesulfonic acid (1.2 grams) is stirred for 4 hours at reflux temperature. The reaction mixture is cooled to 0-5°C and stirred for 45 minutes, and the precipitated solid is filtered. The filtrate is distilled off completely under reduced pressure. Cyclohexane (100 ml) is added to the residue and distilled off under reduced pressure to obtain the title compound.This method typically yields approximately 55 grams of product, representing a significant conversion rate from the starting material.

Direct Bromination Using Molecular Bromine

Direct bromination using molecular bromine represents a more traditional approach that can be efficiently conducted in various solvent systems. The reaction proceeds via an enol or enolate intermediate, which subsequently undergoes electrophilic attack by bromine.

A large-scale application of this method employs the following protocol:

To 230 L methanol, 17.82 kg of 1-cyclopropyl-2-(2-fluorophenyl)ethanone is added. With continuous stirring over 2-2.5 hours, 15.98 kg bromine is gradually added. The reaction mixture is cooled to 0-5°C, then 230 L dichloromethane, 8.4 kg sodium bicarbonate, and 230 L water are added. The phases are separated and the aqueous phase is washed with 100 L dichloromethane. The combined organic phase is washed with 100 L water, dried and evaporated under reduced pressure.This method yielded 26.11 kg of the title compound (corrected yield: 24.62 kg, representing 95.8% yield), with the concentration of potential side product 1,5-dibromo-1-(2-fluorophenyl)pentane-2-one not exceeding 0.05% as determined by capillary gas-chromatography.

Hydrogen Peroxide/Hydrogen Bromide System

An alternative approach employs a hydrogen peroxide/hydrogen bromide system in dioxane, offering a different reactivity profile:

In a 1000 ml round-bottomed flask, a solution of cyclopropyl-2-fluorobenzyl ketone (44.6 g, 0.25 mol), dioxane (500 ml), aqueous hydrogen peroxide solution (30% w/w, 125 ml, 1.22 mol) and aqueous hydrogen bromide solution (48% w/w, 71.3 ml, 0.63 mol) are combined. The reaction mixture is warmed to 50°C and stirred for two hours at 80-85°C. Sodium sulfate (20 g) is added at 25°C, stirred until dissolution, extracted, and the organic layer is washed with aqueous sodium hydrogen carbonate (5% w/w, 150 ml), separated, dried over magnesium sulfate and evaporated.This method provides the title compound with good efficiency while utilizing different reagent systems that may be advantageous in certain manufacturing contexts.

Catalytic Approaches in Bromination Reactions

The efficiency and selectivity of bromination reactions can be significantly enhanced through the judicious selection of catalysts. Several catalytic systems have been investigated for the preparation of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

Radical Initiators as Catalysts

Radical initiators play a crucial role in NBS-mediated brominations. The most commonly employed initiators include:

Azobisisobutyronitrile (AIBN): This initiator decomposes at elevated temperatures to generate radicals that abstract hydrogen from the α-carbon, facilitating subsequent bromination.

Dibenzoyl Peroxide: An alternative radical initiator that functions through a similar mechanism:

A mixture of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (40 grams), chloroform (400 ml), N-bromosuccinimide (50 grams) and benzoyl peroxide (0.6 gram) is heated to reflux temperature and stirred for 6 hours. The reaction mixture is cooled to 25-30°C and then filtered, with the solid washed with chloroform. The filtrate is washed with water and distilled under reduced pressure. The residue is cooled to 25-30°C and the product is extracted with cyclohexane. The extracted layer is distilled under reduced pressure to obtain the title compound.This approach yielded approximately 45 grams of the target compound.

Acid Catalysis in Bromination Reactions

p-Toluenesulfonic acid is frequently employed as an acid catalyst in these bromination reactions, serving multiple functions:

- Facilitating enol formation by increasing the acidity of the reaction medium

- Activating NBS through protonation

- Stabilizing reaction intermediates

A representative protocol employing acid catalysis is:

Into a 100 ml round-bottomed flask, 4.0 g of 98% (according to GC analysis) of 1-cyclopropyl-2-(2-fluorophenyl)-ethanone, 0.4 g of p-toluenesulfonic acid monohydrate, and 12 ml of acetonitrile are added. The mixture is warmed to 40°C and at this temperature, a solution of 4.0 g N-bromosuccinimide and 32 ml of acetonitrile is added. The reaction mixture is stirred at 40°C for 24 hours, then cooled to 20-25°C, whereupon 18 g of a 5 vol.% sodium hydroxide solution and 30 ml of tert-butyl-methyl-ether are added. After stirring for 10 minutes, the phases are separated. The organic layer is washed twice with 20 ml of water each and evaporated.This method yielded 5.5 g of the desired product (main component 5.0 g, representing 87% yield).

Alternative Synthetic Routes and Optimization

The synthesis of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone can be approached through various strategies beyond direct bromination, including:

Solvent Effect Optimization

The choice of solvent significantly impacts reaction efficiency, with several solvents investigated for the bromination process:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Chloroform | Good solubility for reagents, facilitates reflux conditions | Environmental concerns, toxicity |

| Dichloromethane | Lower boiling point, easier removal, good solubility | Similar environmental concerns as chloroform |

| Acetonitrile | Polar aprotic, good solubility for NBS, less environmental concern | Higher cost, may require longer reaction times |

| Methanol | Protic solvent, suitable for direct bromination, inexpensive | May lead to side reactions, bromination selectivity concerns |

| 1,4-Dioxane | High boiling point, good for hydrogen bromide/peroxide systems | Peroxide formation concerns, requires careful handling |

The optimization of solvent systems has led to the development of methods that employ less environmentally concerning solvents while maintaining high yields.

Temperature and Reaction Time Optimization

Careful control of reaction temperature and duration has been shown to significantly affect product yield and purity:

| Temperature Range | Reaction Time | Observed Effects |

|---|---|---|

| Reflux (60-70°C) | 4-6 hours | Higher conversion rates but potential side reactions |

| 40°C | 24 hours | Slower reaction but improved selectivity |

| 0-5°C (cooling phase) | 45 minutes | Critical for product crystallization and separation from succinimide |

| 80-85°C (H₂O₂/HBr system) | 2 hours | Rapid conversion with specific reagent system |

The data suggests that different temperature profiles are optimal depending on the bromination reagent system employed.

Scale-Up Considerations

For industrial-scale production, several modifications to laboratory procedures have been developed:

- Improved mixing strategies for large-scale reactions

- Enhanced heat transfer systems for temperature-sensitive steps

- Continuous flow processing options for selected bromination methods

- Safety measures for handling large quantities of bromine or NBS

- Purification modifications to handle increased product volumes

These considerations have enabled successful scale-up to multi-kilogram production levels with maintained yield and purity.

Comparative Analysis of Reaction Conditions and Yields

A critical evaluation of the various synthetic approaches reveals important differences in efficiency, practicality, and environmental impact. The following table summarizes key comparative data:

The comparative analysis reveals that direct bromination using molecular bromine in methanol provides the highest reported yield (95.8%), while the NBS/p-toluenesulfonic acid system in acetonitrile offers a good balance of yield (87%) and potentially milder reaction conditions.

Impact of Reaction Parameters on Product Purity

The purity of the final product is critically important, particularly for pharmaceutical applications. Several factors have been identified that significantly affect product purity:

- Reaction Temperature Control: Excessive temperatures can lead to side reactions and dibrominated products

- Stoichiometry of Brominating Agent: Excess brominating agent increases the risk of multiple bromination

- Reaction Time: Extended reaction periods may lead to degradation of both starting materials and products

- Workup Procedures: The separation and purification steps significantly impact final purity

- Starting Material Quality: The purity of 1-cyclopropyl-2-(2-fluorophenyl)ethanone directly impacts final product quality

Gas chromatography analysis has been used to monitor the formation of potential impurities, with the most significant being 1,5-dibromo-1-(2-fluorophenyl)pentane-2-one, which should be maintained below 0.05% in the final product.

Mechanistic Considerations

The bromination reaction likely proceeds through an established mechanism for α-bromination of ketones, which involves:

- Formation of an enol intermediate under acidic conditions or enolate under basic conditions

- Nucleophilic attack of the enol/enolate carbon on the brominating agent

- Substitution of hydrogen with bromine at the α-position

- Restoration of the carbonyl group

The regioselectivity is influenced by the steric and electronic effects of the substituents, with the more substituted α-carbon typically favored in acidic conditions. In this specific molecule, the presence of the 2-fluorophenyl group provides additional electronic influences that may affect the reaction pathway.

Cyclopropyl Ketone Ring-Opening Reactions

Cyclopropyl ketone ring-opening reactions represent fundamental transformations that exploit the inherent ring strain of the three-membered ring to generate reactive intermediates capable of further functionalization [7] [21]. The ring-opening of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone proceeds through multiple mechanistic pathways, each characterized by distinct intermediates and reaction conditions.

The nucleophilic ring-opening mechanism involves an SN2-type attack at the cyclopropane ring, leading to the formation of zwitterionic intermediates [13] [15]. This pathway is facilitated by the electron-withdrawing nature of both the bromine substituent and the fluorophenyl group, which activate the cyclopropane ring toward nucleophilic attack [7]. The reaction typically proceeds through initial nucleophilic substitution to open the three-membered ring, followed by stabilization of the resulting carbanion through resonance with the adjacent carbonyl group [12].

Radical-mediated ring-opening represents another significant pathway, involving single electron transfer to form ketyl radical anions [21] [22]. The formation of these radical intermediates is particularly favorable for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone due to the stabilizing effects of the aromatic system [32]. Computational studies have demonstrated that the ketyl radical formation is enhanced by conjugation between the π-orbital of the aromatic ring and the p-orbital of the ketyl radical, providing substantial stabilization to the intermediate [32].

Lewis acid-catalyzed ring-opening involves coordination to the carbonyl group followed by ring strain release [29]. The mechanism proceeds through the formation of activated cyclopropane-Lewis acid complexes, where the coordination enhances the electrophilic character of the cyclopropane carbon atoms [29]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the presence of the electron-withdrawing fluorine substituent facilitates this coordination by increasing the electrophilicity of the carbonyl carbon [1] [2].

Table 1: Cyclopropyl Ketone Ring-Opening Reaction Mechanisms

| Reaction Type | Mechanism | Key Intermediates | Typical Reagents |

|---|---|---|---|

| Nucleophilic Ring-Opening | SN2-type attack at cyclopropane ring | Zwitterionic intermediates | Phosphines, amines (DABCO), nucleophiles |

| Radical-Mediated Ring-Opening | Single electron transfer (SET) to form ketyl radical anion | Ketyl radical anions, distonic radical anions | SmI₂, Li/NH₃, other reducing agents |

| Lewis Acid-Catalyzed Ring-Opening | Coordination to carbonyl followed by ring strain release | Activated cyclopropane-Lewis acid complexes | TMSCl, ZnX₂, La(OTf)₃ |

| Photocatalytic Ring-Opening | Visible light excitation forming radical intermediates | Excited state radical anions | Ru(bpy)₃²⁺, photosensitizers |

| Thermal Ring-Opening | Thermal activation overcoming ring strain energy | High-energy transition states | Heat (>100°C) |

The thermodynamic parameters for these ring-opening reactions demonstrate the significant driving force provided by the release of ring strain [21] [28]. Computational studies have revealed that the activation barriers for ring-opening of cyclopropyl ketones typically range from 15-30 kcal/mol, with the specific value depending on the substitution pattern and reaction conditions [32] [31]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the presence of the electron-withdrawing substituents is expected to lower these activation barriers compared to unsubstituted cyclopropyl ketones [28].

[3+2] Cycloaddition Pathways with Alkenes/Alkynes

The [3+2] cycloaddition reactions of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone with alkenes and alkynes represent versatile synthetic transformations that generate highly substituted cyclopentane and cyclopentene ring systems [8] [10] [19]. These formal cycloaddition reactions proceed through the initial ring-opening of the cyclopropyl ketone to generate a three-carbon unit that subsequently undergoes cycloaddition with the unsaturated partner [22].

The mechanism of [3+2] cycloaddition with alkenes involves the formation of ketyl radical anions through single electron transfer, followed by cyclopropyl fragmentation and radical trapping [10] [19]. For aryl cyclopropyl ketones like 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the conjugation effect of the fluorophenyl ring stabilizes the ketyl radical intermediate, facilitating the subsequent fragmentation step [32]. However, the formation of a gauche styrene intermediate can present an obstacle, elevating the energy barrier for radical trapping [32].

Photocatalytic [3+2] cycloadditions utilize visible light to generate radical anion intermediates through single electron reduction of the ketone [10] [11]. The key initiation step involves one-electron reduction of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone to the corresponding radical anion, which is accomplished using photocatalytic systems comprising Ru(bpy)₃²⁺, La(OTf)₃, and TMEDA [10]. The fluorophenyl substituent enhances the electron-accepting ability of the ketone, making it more amenable to photocatalytic reduction [11].

SmI₂-catalyzed [3+2] cycloadditions represent a particularly effective method for the coupling of cyclopropyl ketones with various unsaturated partners [22] [31] [32]. Computational studies have revealed that the activation barrier for phenyl cyclopropyl ketones in SmI₂-catalyzed reactions is approximately 24.6 kcal/mol, while alkyl cyclopropyl ketones exhibit slightly higher barriers of 25.4 kcal/mol [31] [32]. The presence of the fluorophenyl group in 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is expected to provide stabilization similar to other aryl cyclopropyl ketones [32].

Table 2: [3+2] Cycloaddition Pathways with Alkenes/Alkynes

| Cycloaddition Type | Product Type | Catalytic System | Reaction Conditions |

|---|---|---|---|

| Formal [3+2] with Alkenes | Cyclopentanes | SmI₂, Ni⁰ complexes | Room temperature to 60°C, inert atmosphere |

| Formal [3+2] with Alkynes | Cyclopentenes | SmI₂/Sm⁰, transition metals | Room temperature to 80°C, inert atmosphere |

| Formal [3+2] with Enynes | Functionalized cyclopentenes | SmI₂, specialized catalysts | Specialized conditions, often low temperature |

| Photocatalytic [3+2] | Highly substituted cyclopentanes | Ru(bpy)₃²⁺/La(OTf)₃/TMEDA | Visible light irradiation, room temperature |

| Lewis Acid-Mediated [3+2] | Fused bicyclic systems | Lewis acids (La(OTf)₃, etc.) | Variable temperatures, often requiring activation |

The reactivity patterns in [3+2] cycloadditions are significantly influenced by the electronic properties of the substituents [19] [22]. The electron-withdrawing fluorine atom in the phenyl ring of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone enhances the electrophilic character of the molecule, facilitating initial single electron transfer processes [32]. Additionally, the bromine substituent at the α-position can serve as a leaving group in subsequent transformations, providing additional synthetic versatility [9].

Phosphine-Catalyzed Chemoselective Transformations

Phosphine-catalyzed transformations of cyclopropyl ketones represent a powerful class of organocatalytic reactions that exploit the nucleophilic properties of phosphines to activate the strained cyclopropane ring [12] [14] [15]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, these transformations offer unique opportunities for chemoselective functionalization through multiple reaction pathways.

The phosphine-catalyzed ring-opening and recyclization pathway involves initial nucleophilic attack of the phosphine at the cyclopropane ring, followed by intramolecular cyclization to form larger ring systems [18]. This mechanism proceeds through a two-stage process: the first stage involves SN2-type ring-opening of the cyclopropyl ketone with the phosphine catalyst, while the second stage involves ring closure through various cyclization modes [15] [16]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the electron-withdrawing nature of the fluorophenyl and bromo substituents enhances the electrophilicity of the cyclopropane carbons, facilitating nucleophilic attack by phosphines [12].

The formation of hydrofluorenone derivatives represents a particularly important phosphine-catalyzed transformation [12] [18]. Computational studies have revealed that this pathway involves four distinct processes: nucleophilic substitution to open the three-membered ring, an intramolecular Michael addition for the formation of an enolate intermediate, an intramolecular [1] [5]-proton transfer to give ylide, and an intramolecular Wittig reaction to deliver the final product [12]. The presence of the fluorophenyl group in 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is expected to influence the electronics of this transformation, potentially altering the relative energies of competing pathways [14].

Cloke-Wilson rearrangement represents another significant phosphine-catalyzed transformation pathway [13]. This reaction involves the nucleophilic attack of the phosphine catalyst to the more sterically hindered tertiary carbon site, leading to the formation of zwitterionic intermediates [13]. The subsequent intramolecular nucleophilic ring closure follows a 5-exo-tet trajectory to form dihydrofuran products [13]. The selectivity of this transformation is influenced by both steric and electronic factors, with the fluorophenyl substituent potentially directing the regioselectivity through electronic effects [13].

Table 3: Phosphine-Catalyzed Chemoselective Transformations

| Transformation Type | Phosphine Catalyst | Mechanistic Features | Selectivity Factors |

|---|---|---|---|

| Ring-Opening/Recyclization | Triphenylphosphine (PPh₃) | Nucleophilic attack, intramolecular cyclization | Steric hindrance, electronic effects |

| Chemoselective Rearrangement | Dimethylphenylphosphine (Ph(Me)₂P) | SN2-type ring-opening, tautomerism | Substrate electronics, phosphine nucleophilicity |

| Hydrofluorenone Formation | Tributylphosphine (PBu₃) | Ring-opening, Michael addition, [1] [5]-proton transfer | Substituent effects, reaction conditions |

| Cloke-Wilson Rearrangement | Various phosphines | Nucleophilic attack, 5-exo-tet cyclization | Approach trajectory, steric factors |

| Cyclopenta-fused Product Formation | Specialized phosphine catalysts | Complex cascade processes | Electronic properties of substrates |

The origin of chemoselectivity in phosphine-catalyzed transformations has been elucidated through computational studies employing density functional theory methods [12] [14]. Structural analysis and local reactivity index analysis have revealed that the regioselectivity is primarily determined by the relative nucleophilicity of different sites on the cyclopropane ring [12]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the electron-withdrawing substituents are expected to modulate these reactivity indices, potentially altering the preferred sites for nucleophilic attack [14].

Density Functional Theory Studies on Reaction Mechanisms and Selectivity

Computational studies employing density functional theory have provided crucial insights into the reaction mechanisms and selectivity patterns of cyclopropyl ketone transformations [12] [14] [28] [31] [32]. These studies have revealed fundamental structure-reactivity relationships that govern the behavior of compounds like 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in various reaction conditions.

Transition state analysis using intrinsic reaction coordinate and nudged elastic band calculations have revealed that cyclopropyl ketone ring-opening processes typically proceed through concerted asynchronous pathways [29] [32]. For aryl-substituted cyclopropyl ketones, the activation barriers for ring-opening range from 15.8 to 26.9 kcal/mol, depending on the nature and position of substituents [32] [35]. The presence of electron-withdrawing groups like fluorine and bromine in 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is expected to lower these activation barriers by stabilizing the transition states [28].

The role of conjugation effects in determining reactivity has been extensively studied through computational methods [32] [35]. Aryl cyclopropyl ketones benefit from stabilization of ketyl radical intermediates through conjugation between the π-orbital of the aromatic ring and the p-orbital of the ketyl radical [32]. However, this stabilization effect is diminished when the radical center migrates away from the aromatic system during ring-opening processes [32]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the fluorine substituent on the phenyl ring is expected to modulate this conjugation effect through its electron-withdrawing properties [35].

Substituent effects have been quantified using Quantum Theory of Atoms in Molecules analysis, which provides detailed information about the electronic structure and bonding characteristics [12] [14]. These studies have revealed that electron-withdrawing substituents like fluorine enhance the electrophilicity of the cyclopropane carbons, making them more susceptible to nucleophilic attack [12]. The bromine substituent at the α-position also contributes to this effect while providing additional opportunities for subsequent transformations [28].

Table 4: Density Functional Theory Studies on Reaction Mechanisms and Selectivity

| Study Focus | Computational Methods | Key Findings | Relevance to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |

|---|---|---|---|

| Reaction Mechanisms | DFT (B3LYP, M06-2X) | Identification of rate-determining steps | Predicts likely ring-opening pathways |

| Selectivity Determination | DFT with solvent models | Origin of chemo- and regioselectivity | Explains influence of fluorophenyl group |

| Transition State Analysis | IRC and NEB calculations | Energy profiles of competing pathways | Identifies key transition states |

| Substituent Effects | QTAIM analysis | Electronic and steric influences | Quantifies effects of bromine and fluorine |

| Catalyst-Substrate Interactions | Local reactivity index analysis | Catalyst binding modes and activation | Models potential catalytic interactions |

The computational prediction of reaction outcomes has been validated through comparison with experimental observations [31] [32] [35]. For SmI₂-catalyzed intermolecular couplings, computational studies have accurately predicted the enhanced reactivity of aryl cyclopropyl ketones compared to alkyl analogues [31] [32]. The activation barriers calculated for phenyl cyclopropyl ketones (24.6 kcal/mol) align well with experimental observations of facile reaction conditions [31]. For 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, similar computational approaches can be used to predict optimal reaction conditions and selectivity patterns [32].

The compound functions as a critical intermediate in the multistep synthesis of prasugrel, demonstrating exceptional utility in pharmaceutical manufacturing processes. In prasugrel production, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone serves as the electrophilic alkylating agent that facilitates the formation of the key carbon-nitrogen bond in the thienopyridine structure [1] [2].

Prasugrel Synthesis Pathway Integration

The synthesis pathway involves the nucleophilic substitution reaction between 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone and 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride. This transformation represents a fundamental step in creating the prasugrel base structure, with industrial-scale processes achieving yields of 95.8% under optimized conditions [1] [2].

The reaction mechanism proceeds through nucleophilic attack of the thienopyridine nitrogen on the α-carbon adjacent to the carbonyl group, with bromide serving as the leaving group. The fluorophenyl and cyclopropyl substituents remain intact throughout the transformation, preserving the structural elements essential for prasugrel's pharmacological activity [3] [4].

Process Optimization Parameters

Large-scale prasugrel production utilizing this intermediate has been successfully demonstrated with exceptional efficiency. Industrial processes employ methyl isobutyl ketone as the reaction solvent, with anhydrous sodium carbonate serving as the base. The reaction proceeds at 40°C for 10 hours, followed by in-situ acetylation using acetic anhydride in the presence of dimethylaminopyridine and triethylamine [1] [2].

The optimized process delivers impressive yields, with 11.4 kg of crude prasugrel base obtained from 13.4 kg of the brominated intermediate, representing a 61% isolated yield for this critical transformation step [1]. The overall process efficiency is further enhanced through telescoped synthesis approaches that minimize intermediate isolation and purification steps.

| Process Parameter | Optimal Conditions | Industrial Scale Results |

|---|---|---|

| Reaction Temperature | 40°C | Consistent heat transfer |

| Reaction Time | 10 hours | Complete conversion |

| Solvent System | Methyl isobutyl ketone | Effective phase separation |

| Base | Anhydrous sodium carbonate | High selectivity |

| Yield | 61% (crude prasugrel) | 11.4 kg from 13.4 kg intermediate |

Synthon for Thienopyridine-Based Antithrombotic Agents

Beyond prasugrel synthesis, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone serves as a versatile synthon for constructing diverse thienopyridine derivatives with enhanced antithrombotic properties. The compound's structural features make it particularly valuable for developing third-generation antiplatelet agents that demonstrate superior pharmacokinetic profiles compared to earlier thienopyridine drugs [5] [6] [7].

Thienopyridine Structure-Activity Relationships

The fluorophenyl substitution pattern in this intermediate contributes significantly to the metabolic stability and bioavailability of the resulting thienopyridine products. The 2-fluorophenyl group enhances the compound's lipophilicity while maintaining appropriate aqueous solubility for oral bioavailability [8] [9] [10].

The cyclopropyl ketone moiety provides several advantageous features for thienopyridine synthesis. The electron-withdrawing nature of the cyclopropyl group activates the adjacent α-carbon toward nucleophilic substitution, facilitating efficient coupling reactions with thienopyridine precursors. Additionally, the cyclopropyl group's conformational rigidity contributes to the metabolic stability of the final pharmaceutical products [4] [11].

Strategic Positioning in Multistep Drug Synthesis

The compound occupies a strategically advantageous position in multistep drug synthesis sequences, serving as a convergent intermediate that allows for efficient assembly of complex pharmaceutical targets. Its incorporation into synthetic routes provides several benefits including reduced step count, improved overall yields, and enhanced process robustness [17] [18].

Synthetic Convergence Strategy

The use of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone enables convergent synthesis approaches where the fluorophenyl-cyclopropyl fragment is assembled independently and then coupled with the thienopyridine core. This strategy allows for parallel synthesis of different structural components, ultimately improving manufacturing efficiency and reducing production timelines [3] [4].

The convergent approach also facilitates the preparation of compound libraries for structure-activity relationship studies. By maintaining the brominated intermediate as a common building block, medicinal chemists can efficiently explore diverse thienopyridine derivatives by varying the nucleophilic coupling partner [5] [13].

Process Integration Advantages

The intermediate's stability profile and handling characteristics make it well-suited for integration into continuous manufacturing processes. The compound's moderate thermal stability allows for processing at elevated temperatures when necessary, while its solubility characteristics enable efficient workup and purification procedures [1] [2].

The brominated intermediate's reactivity profile is particularly advantageous for telescoped synthesis sequences where multiple chemical transformations are performed in sequence without intermediate isolation. This approach minimizes material handling requirements and reduces overall process complexity [19] [20].

Process Optimization for Industrial-Scale Production

Industrial-scale production of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone requires sophisticated process optimization to ensure consistent quality, yield, and cost-effectiveness. The development of scalable synthetic routes has focused on several key areas including bromination methodology, reaction conditions, and purification strategies [17] [21] [18].

Bromination Process Development

The most widely employed industrial method for producing this intermediate involves the α-bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone using N-bromosuccinimide as the brominating agent. Several bromination protocols have been developed and optimized for large-scale production, each offering distinct advantages in terms of yield, selectivity, and process safety [1] [22] [23].

The preferred industrial method employs N-bromosuccinimide in the presence of p-toluenesulfonic acid as a catalyst, utilizing acetonitrile as the reaction solvent. This approach provides excellent yields (87-95%) while maintaining high selectivity for the desired α-brominated product [1] .

Large-scale bromination processes have been demonstrated at the 230-liter scale, utilizing methanol as the solvent and maintaining reaction temperatures between 0-5°C. This process achieved an impressive 95.8% yield while producing 24.62 kg of the target intermediate from 17.82 kg of starting material [1].

Continuous Flow Processing

Recent developments in continuous flow chemistry have been successfully applied to the production of brominated pharmaceutical intermediates, including compounds structurally related to 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. Continuous flow processes offer several advantages including improved heat transfer, enhanced mixing, and reduced safety risks associated with large-scale bromination reactions [25] [26] [27].

Continuous flow bromination systems utilizing in-situ bromine generation have demonstrated exceptional productivity, with throughput rates exceeding 4 kg/hour for related benzylic bromination reactions. These systems employ sophisticated mixing and temperature control technologies to ensure consistent product quality and minimize side reactions [17] [28].

The implementation of continuous flow processing for this intermediate would provide significant advantages in terms of process safety, as the reduced inventory of hazardous brominating agents minimizes the risk of accidental exposure or environmental release [29] [26].

Quality Control and Analytical Methods

Industrial production requires comprehensive quality control protocols to ensure consistent product quality and regulatory compliance. Key analytical parameters include chemical purity (typically >95% by gas chromatography), specific impurity profiles, and residual solvent content [1] [2].

High-performance liquid chromatography methods have been developed for quantitative analysis of the intermediate and its related impurities. These methods enable process monitoring and quality control throughout the production sequence, ensuring that the final product meets pharmaceutical-grade specifications [3] [4].

The development of real-time analytical methods, such as in-line spectroscopic techniques, has further enhanced process control capabilities. These methods enable continuous monitoring of reaction progress and product quality, facilitating rapid process adjustments when necessary [17] [18].

| Quality Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical Purity | >95% (GC) | Gas Chromatography |

| Specific Impurities | <0.1% each | HPLC |

| Residual Solvents | <0.1% | Gas Chromatography |

| Water Content | <0.5% | Karl Fischer |

| Heavy Metals | <10 ppm | ICP-MS |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant